3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid
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Overview
Description
3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids. This compound is characterized by the presence of a chloro and two fluoro substituents on the phenyl ring, which significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of substituted phenylpropanoic acids.
Scientific Research Applications
3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, influencing their activity. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: This compound lacks the fluoro substituents, which can affect its reactivity and binding properties.
3-(3,5-Difluorophenyl)propionic acid: This compound lacks the chloro substituent, which can influence its chemical behavior and applications.
Uniqueness
The presence of both chloro and fluoro substituents in 3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid makes it unique compared to similar compounds
Biological Activity
3-(4-Chloro-3,5-difluorophenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The compound features a unique structure characterized by a prop-2-enoic acid moiety linked to a chlorinated and difluorinated phenyl group. Its molecular formula is C9H6ClF2O2, with a molecular weight of approximately 218.58 g/mol. The presence of halogen substituents significantly influences its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that the compound can inhibit cell proliferation and induce apoptosis in tumor cells by modulating critical signaling pathways involved in cancer progression.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
A549 (Lung Cancer) | 30 | Inhibition of cell cycle progression |
HeLa (Cervical Cancer) | 20 | Modulation of apoptotic pathways |
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory properties , which may be attributed to its ability to inhibit enzymes involved in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Study: Inhibition of COX Enzymes
In a study focusing on the inhibition of cyclooxygenase (COX) enzymes, this compound demonstrated significant inhibition of COX-1 and COX-2, leading to reduced prostaglandin synthesis. This finding supports the compound's potential use in managing conditions associated with chronic inflammation, such as arthritis.
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, altering pharmacokinetics and enhancing therapeutic efficacy.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing downstream signaling pathways.
- Protein Interaction : Studies have shown that it can disrupt protein-protein interactions critical for cancer cell survival and proliferation.
Applications in Pharmaceuticals and Agrochemicals
Due to its significant biological activity, this compound is being explored for diverse applications:
- Pharmaceuticals : Development as an anticancer agent or anti-inflammatory drug.
- Agrochemicals : Potential use as a herbicide or pesticide due to its ability to inhibit plant growth regulators.
Comparative Analysis with Similar Compounds
The unique combination of chlorine and fluorine substituents in this compound enhances its biological activity compared to structurally similar compounds.
Table 2: Comparison of Biological Activities
Compound Name | IC50 (µM) | Notable Features |
---|---|---|
4-Chloro-cinnamic acid | 50 | Lacks fluorine substituents |
2-Chloro-3,6-difluorocinnamic acid | 35 | Different substitution pattern |
3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid | 40 | Similar structure but different halogen positions |
Properties
IUPAC Name |
3-(4-chloro-3,5-difluorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2O2/c10-9-6(11)3-5(4-7(9)12)1-2-8(13)14/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMRFBOVAOGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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